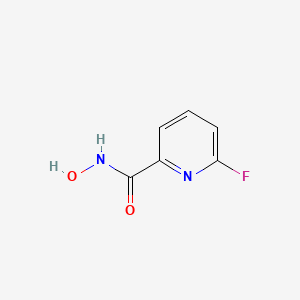

6-Fluoro-N-hydroxypyridine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5FN2O2 |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

6-fluoro-N-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C6H5FN2O2/c7-5-3-1-2-4(8-5)6(10)9-11/h1-3,11H,(H,9,10) |

InChI Key |

DDZUPRSBWBUKPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Approaches

Established Synthetic Routes for Hydroxamic Acid Formation

Hydroxamic acids are a class of organic compounds characterized by the R-CO-NH-OH functional group. Their synthesis has been extensively studied, leading to a variety of reliable methods.

Direct Amidation and Ester Aminolysis Approaches

Direct amidation of carboxylic acids with hydroxylamine (B1172632) is a straightforward approach, though it often requires harsh reaction conditions. A more common and milder method is the aminolysis of esters. This involves the reaction of an ester with hydroxylamine or its salt, often in the presence of a base to liberate the free hydroxylamine. patsnap.com The use of aqueous hydroxylamine in the presence of a catalytic amount of potassium cyanide has been shown to be effective for the conversion of esters to hydroxamic acids. orgsyn.org

The reaction of esters with hydroxylamine can be accelerated using microwave activation, which often leads to good yields and high purity of the hydroxamic acid product, without compromising the stereochemical integrity of chiral centers in the molecule.

| Starting Material | Reagent | Conditions | Product | Key Features |

| Ester | Aqueous NH₂OH, KCN (catalytic) | Organic solvent (e.g., Methanol, THF) | Hydroxamic Acid | Efficient for both solution and solid-phase synthesis. orgsyn.org |

| Ester | NH₂OH·HCl, Base (e.g., NaOMe, KOH) | Polar solvent (e.g., Methanol) | Hydroxamic Acid | In situ generation of free hydroxylamine. |

| Ester | Hydroxylamine, Base | Microwave irradiation | Hydroxamic Acid | Faster reaction times and high purity. |

Coupling Reactions Involving Activated Carboxylic Acids

A widely employed and versatile strategy for hydroxamic acid synthesis involves the activation of a carboxylic acid followed by reaction with hydroxylamine or a protected hydroxylamine derivative. This two-step, one-pot approach offers mild reaction conditions and broad substrate scope.

Common coupling reagents used to activate the carboxylic acid include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. Other activating agents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU). biosynth.com

The use of O-protected hydroxylamines, such as O-(tert-butyldimethylsilyl)hydroxylamine or O-benzylhydroxylamine, is also a common tactic. The protecting group is then removed in a subsequent step to yield the final hydroxamic acid.

| Carboxylic Acid | Coupling Reagent/System | Hydroxylamine Source | Key Features |

| R-COOH | EDC, HOBt | NH₂OH·HCl, Base | Widely used, mild conditions. |

| R-COOH | PyBOP | O-protected NH₂OH | Good for complex substrates. |

| R-COOH | HATU, DIPEA | NH₂OH derivative | Efficient for amide bond formation. biosynth.com |

| R-COOH | Acyl Chloride Formation (e.g., SOCl₂) | NH₂OH | Classical method, can be harsh. |

Environmentally Sustainable Synthetic Methodologies

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis. For hydroxamic acid formation, this has led to the exploration of biocatalytic and mechanochemical approaches.

Enzymes such as lipases, nitrilases, and amidases have been utilized to catalyze the formation of hydroxamic acids under mild, aqueous conditions, often with high selectivity. nih.gov These biocatalytic methods offer a green alternative to traditional chemical synthesis, producing pure products with minimal waste. nih.gov

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, has also emerged as a sustainable approach. Ball milling techniques have been successfully employed for the synthesis of hydroxamic acids, for instance, by using carbonyl diimidazole (CDI) to activate the carboxylic acid. acs.org

Targeted Synthesis of 6-Fluoro-N-hydroxypyridine-2-carboxamide

The synthesis of the specific target molecule, this compound, requires a multi-step approach that combines the regioselective fluorination of the pyridine (B92270) ring with the formation of the N-hydroxypyridine-2-carboxamide moiety.

Strategies for Regioselective Fluorination of Pyridine Rings

The introduction of a fluorine atom at a specific position on a pyridine ring is a critical step. Several methods have been developed for the regioselective fluorination of pyridines.

One effective method for direct C-H fluorination of pyridines at the position alpha to the nitrogen is the use of silver(II) fluoride (B91410) (AgF₂). nih.gov This reagent has shown high site-selectivity for the 2-position of various pyridine derivatives. nih.govresearchgate.net This method is tolerant of a range of functional groups and proceeds at or near ambient temperature. nih.gov

Nucleophilic aromatic substitution (SNAr) reactions on pre-functionalized pyridines are another common strategy. For instance, a 2,6-dihalopyridine can undergo selective nucleophilic substitution with a fluoride source. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, making fluoropyridines excellent substrates for subsequent substitutions. researchgate.netatomfair.com

| Starting Material | Reagent | Product | Key Features |

| Pyridine Derivative | AgF₂ | 2-Fluoropyridine (B1216828) Derivative | Direct C-H fluorination, high regioselectivity. nih.govresearchgate.net |

| 2,6-Dichloropyridine | Fluoride Source (e.g., KF) | 2-Chloro-6-fluoropyridine | Nucleophilic aromatic substitution. |

| 2-Aminopyridine | Diazotization followed by Schiemann reaction | 2-Fluoropyridine | Classical method for introducing fluorine. sigmaaldrich.com |

Introduction and Functionalization of the N-Hydroxypyridine-2-carboxamide Moiety

The synthesis of the N-hydroxypyridine-2-carboxamide portion of the target molecule can be envisioned through a few key transformations. A plausible synthetic route would start from the commercially available 6-Fluoropyridine-2-carboxylic acid. nih.gov

This carboxylic acid can be converted to its corresponding hydroxamic acid using the established methods described in section 2.1. A common approach would be to first convert the carboxylic acid to an activated intermediate, such as an acyl chloride or an active ester, followed by reaction with hydroxylamine.

Alternatively, 6-Fluoropyridine-2-carbonitrile could serve as a precursor. The reaction of a nitrile with hydroxylamine in the presence of a base can yield the corresponding N'-hydroxycarboximidamide, which can be further hydrolyzed to the hydroxamic acid. A reported synthesis of N'-Hydroxypyridine-2-carboximidamide from 2-cyanopyridine (B140075) and hydroxylamine hydrochloride provides a precedent for this type of transformation.

A potential synthetic pathway is outlined below:

Starting Material: 6-Fluoropyridine-2-carboxylic acid nih.gov

Activation: Treatment with a coupling agent (e.g., EDC/HOBt) or conversion to the acyl chloride (e.g., with thionyl chloride).

Hydroxamic Acid Formation: Reaction of the activated species with hydroxylamine hydrochloride in the presence of a base.

This multi-step synthesis, leveraging established methodologies for both pyridine fluorination and hydroxamic acid formation, presents a viable strategy for the preparation of this compound.

Derivatization Strategies and Analogue Synthesis

The strategic derivatization of this compound allows for a comprehensive exploration of the chemical space around this core structure. Synthetic efforts have primarily focused on modifications at three key positions: the pyridine ring, the N-hydroxyamide functional group, and the carboxamide linker. These modifications are instrumental in understanding the molecular interactions that govern the compound's biological activity.

A common approach to analogue synthesis begins with commercially available or readily synthesized starting materials such as 6-chloropicolinic acid or 6-chloro-3-fluoro-2-picoline. For instance, 6-chloro-3-fluoro-2-picoline can be oxidized to 6-chloro-3-fluoro-2-pyridinecarboxylic acid, a key intermediate for further derivatization. google.com The fluorine atom on the pyridine ring is a critical feature, and its position can significantly influence the electronic properties and metabolic stability of the molecule. Late-stage functionalization techniques, including C-H fluorination and nucleophilic aromatic substitution (SNAr), have emerged as powerful tools for introducing fluorine and other functional groups onto the pyridine ring with high selectivity. nih.govacs.org

The synthesis of pyridine carboxamide derivatives often involves the coupling of a substituted picolinic acid with an appropriate amine. nih.gov In the context of this compound, the N-hydroxyamide moiety is a crucial component. The synthesis of hydroxamic acids can be achieved through various methods, including the reaction of an activated carboxylic acid derivative (such as an acyl chloride or ester) with hydroxylamine.

Systematic derivatization allows for the generation of libraries of analogues with diverse functionalities. For example, the introduction of different substituents on the pyridine ring can modulate the compound's lipophilicity, electronic distribution, and steric profile. Similarly, modifications of the N-hydroxy group, such as conversion to N-alkoxy or N-acyloxy amides, can impact the compound's chelating properties and pharmacokinetic profile.

The following table summarizes various derivatization strategies that have been conceptually applied to the this compound scaffold based on synthetic routes for related compounds.

| Modification Site | Derivatization Strategy | Potential Starting Material | Key Reaction Type |

| Pyridine Ring | Introduction of various substituents (e.g., alkyl, aryl, halogen) | 6-Chloropicolinic acid derivatives | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |

| Alteration of fluorine position | Substituted fluoropyridines | Nucleophilic Aromatic Substitution | |

| N-hydroxyamide | N-alkylation or N-acylation | This compound | Williamson ether synthesis or acylation |

| Bioisosteric replacement (e.g., with tetrazoles, acylsulfonamides) | 6-Fluoropicolinic acid | Cyclization or sulfonamide formation | |

| Carboxamide Linker | Introduction of spacers or conformational constraints | 6-Fluoropicolinic acid and modified hydroxylamines | Amide bond formation |

These synthetic strategies enable the systematic exploration of the structure-activity landscape of this compound analogues, paving the way for the discovery of compounds with tailored biological activities. The ability to fine-tune the molecular architecture through these derivatization approaches is a cornerstone of modern medicinal chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis, which would be crucial for the definitive structural confirmation of 6-Fluoro-N-hydroxypyridine-2-carboxamide, has not been reported. Such an analysis would typically involve a combination of one-dimensional and two-dimensional NMR techniques.

Proton (¹H) NMR Spectral Analysis

Experimental ¹H NMR data for this compound is not available in the reviewed literature. A detailed analysis of chemical shifts, coupling constants, and signal multiplicities, which would provide information on the electronic environment and connectivity of the protons in the molecule, cannot be performed.

Carbon-13 (¹³C) NMR Spectral Analysis

Similarly, published ¹³C NMR data for this compound could not be located. This technique is essential for identifying the carbon framework of a molecule, and without experimental data, a discussion of the chemical shifts of the pyridine (B92270) ring and carboxamide group carbons is not feasible.

Fluorine-19 (¹⁹F) NMR Spectroscopic Applications

While the utility of ¹⁹F NMR in characterizing fluorinated organic molecules is well-established, specific ¹⁹F NMR data for this compound, including its characteristic chemical shift, has not been documented in available scientific resources.

Two-Dimensional NMR Techniques for Connectivity

Advanced structural elucidation using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) relies on the availability of foundational 1D NMR data. As this primary data is absent from the literature for this compound, a discussion of its detailed connectivity through these methods cannot be undertaken.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

A published FTIR spectrum for this compound is not available. Therefore, a specific analysis of its vibrational frequencies to identify and confirm the presence of key functional groups, such as the N-hydroxyamide, the C-F bond, and the pyridine ring vibrations, cannot be accurately presented.

Raman Spectroscopy for Molecular Vibrational Modes

No experimental or theoretical Raman spectroscopic data for this compound has been reported. This type of analysis would typically provide detailed information about the vibrational modes of the molecule, including the stretching and bending of the pyridine ring, the carboxamide group, and the C-F bond. Such data is crucial for understanding the molecule's structural fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data for this compound. A UV-Vis spectrum would reveal information about the electronic transitions within the molecule, particularly the π-π* and n-π* transitions associated with the pyridine ring and the carboxamide functional group. These transitions are influenced by the electronic effects of the fluorine substituent.

X-ray Crystallography for Solid-State Molecular Architecture

A crystal structure for this compound has not been published. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. Without this data, a detailed description of its solid-state architecture is not possible.

Due to the absence of specific research on this compound, no data tables or detailed research findings can be provided for the requested spectroscopic analyses.

Computational Chemistry and Theoretical Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds with high accuracy.

Molecular Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For 6-Fluoro-N-hydroxypyridine-2-carboxamide, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Conformational analysis would primarily focus on the rotation around the C(pyridine)-C(carboxamide) and C-N bonds of the side chain. The planarity is often favored due to the delocalization of π-electrons across the pyridine (B92270) ring and the carboxamide group.

Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value |

|---|---|

| C-N (pyridine) bond length | ~1.34 Å |

| C-C (pyridine) bond length | ~1.39 Å |

| C-F bond length | ~1.35 Å |

| C=O bond length | ~1.23 Å |

| C-N (amide) bond length | ~1.33 Å |

| N-O bond length | ~1.40 Å |

| Pyridine ring angles | ~120° |

| C-C-N (side chain) angle | ~115° |

Note: These values are estimations based on data from structurally similar compounds and may vary in the actual molecule.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the electronic structure is influenced by the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, as well as the electron-donating potential of the hydroxamic acid moiety. The fluorine atom is expected to lower the energy of both the HOMO and LUMO, potentially increasing the HOMO-LUMO gap and thus the kinetic stability of the molecule.

The HOMO is likely to be localized on the pyridine ring and the lone pairs of the oxygen and nitrogen atoms of the hydroxamic acid group, indicating these as the primary sites for electrophilic attack. The LUMO is expected to be distributed over the pyridine ring and the carbonyl group, suggesting these are the likely sites for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Compounds

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

Note: These values are estimations based on DFT calculations of similar fluorinated pyridine derivatives and can vary depending on the level of theory and basis set used.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. wuxiapptec.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue.

For this compound, the ESP map is expected to show a region of high negative potential around the carbonyl oxygen and the nitrogen of the pyridine ring, making these sites susceptible to electrophilic attack or coordination with positive ions. researchgate.net The hydrogen atoms of the hydroxyl and amine groups will exhibit a positive potential, indicating their susceptibility to deprotonation or hydrogen bonding interactions. The fluorine atom will also contribute to a region of negative potential.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. docking.org It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Binding Site Analysis with Metalloproteins

The hydroxamic acid moiety (-CONHOH) is a well-known zinc-binding group, making compounds like this compound potential inhibitors of metalloenzymes. researchgate.net Many enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), contain a zinc ion in their active site that is crucial for their catalytic activity. researchgate.netmdpi.com

Molecular docking studies of hydroxamic acid derivatives with metalloenzymes have consistently shown that the hydroxamic acid group chelates the catalytic zinc ion in a bidentate fashion through its carbonyl and hydroxyl oxygens. mdpi.comnih.gov In addition to this key interaction, the pyridine ring and the fluoro substituent of this compound can form other important interactions, such as hydrogen bonds and van der Waals interactions, with the amino acid residues in the active site, further stabilizing the ligand-protein complex.

Computational Screening for Potential Biological Targets

Computational screening, also known as virtual screening, is a powerful method used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme.

Given the presence of the hydroxamic acid group, a computational screening of this compound against a panel of metalloenzymes would be a logical step in identifying its potential biological targets. Such a screening would involve docking the molecule into the active sites of various metalloenzymes and ranking the binding poses based on a scoring function that estimates the binding affinity. Targets for which the molecule shows a high predicted binding affinity would then be prioritized for experimental validation. This approach allows for the efficient exploration of the therapeutic potential of novel compounds. docking.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While no specific MD studies on this compound have been identified, research on related pyridine carboxamide derivatives has demonstrated the utility of this method in understanding their conformational preferences and binding stabilities in various environments. Such studies often involve calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of different conformations over time.

Quantum Chemical Studies of Intramolecular Processes

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in investigating intramolecular processes such as proton transfer and tautomerism. For this compound, several tautomeric forms can be envisioned, including keto-enol and amide-imidic acid tautomerism, as well as proton transfer from the hydroxylamine (B1172632) group to the pyridine nitrogen.

Theoretical studies on analogous N-hydroxy amidines have shown that the amide-oxime tautomer is generally more stable than the imino-hydroxylamine form. DFT calculations could predict the relative energies of the possible tautomers of this compound and the energy barriers for their interconversion. Such calculations would provide insight into the predominant species under different conditions. Furthermore, the potential for excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in other hydroxyphenyl-pyridine derivatives, could be explored using time-dependent DFT (TD-DFT). This would involve analyzing the energetics of proton transfer in the electronically excited state, which can have significant implications for the molecule's photophysical properties.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties of organic molecules is a significant area of materials science research, with applications in optoelectronics and photonics. Quantum chemical calculations are frequently employed to predict the NLO response of novel compounds, primarily by calculating the first hyperpolarizability (β).

For this compound, the presence of a substituted pyridine ring, which can act as an electron-accepting or -donating group depending on the substituents, suggests that it may possess interesting NLO properties. The fluorine atom, being highly electronegative, and the N-hydroxypyridine-2-carboxamide moiety could create a push-pull electronic system conducive to a significant NLO response.

Theoretical studies on fluorophenylpyridines have indicated that fluorination does not consistently lead to a substantial enhancement of NLO activity. However, research on other classes of molecules has demonstrated that fluorine substitution can indeed tune the NLO response. A computational study of this compound would involve optimizing its geometry and then calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using DFT methods with appropriate basis sets. Analysis of the frontier molecular orbitals (HOMO and LUMO) would also provide insights into the charge transfer characteristics that are crucial for NLO activity.

In the absence of direct experimental or theoretical data for this compound, the following table presents hypothetical data that would be the target of future computational studies, based on typical values for similar organic molecules.

| Property | Description | Hypothetical Value |

| Dipole Moment (μ) | A measure of the molecule's overall polarity. | 2.5 - 4.0 Debye |

| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | 100 - 150 a.u. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response. | 50 - 500 a.u. |

Chemical Reactivity and Reaction Mechanisms

Hydrolysis and Degradation Pathways of the Carboxamide Functionality

The hydroxamic acid functional group, while crucial for the molecule's activity, is also a primary site for degradation. Unlike common amides which are highly stable, hydroxamic acids are notably more reactive. nih.gov The principal degradation pathway is the hydrolysis of the carboxamide bond, which can occur under both acidic and basic conditions, yielding 6-fluoropicolinic acid and hydroxylamine (B1172632).

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the carboxamide is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Following the formation of a tetrahedral intermediate, the C-N bond is cleaved, releasing hydroxylamine and the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate subsequently collapses, breaking the amide bond to form the carboxylate salt and hydroxylamine. Hydroxamic acids are readily soluble in alkaline solutions due to the formation of the stable hydroxamate anion. nih.gov

Beyond simple hydrolysis, microbial degradation represents another potential pathway. Many pyridine (B92270) derivatives are known to be metabolized by microorganisms, often initiated by hydroxylation and subsequent ring cleavage to form metabolites that can enter central metabolic cycles, such as fumaric acid or succinic acid. researchgate.netresearchgate.netnih.gov

Reactivity of the Hydroxyl Group on the Pyridine Ring

The N-hydroxy group of the hydroxamic acid moiety is a key center of reactivity. It imparts weak acidic properties to the molecule, with the hydroxyl proton being ionizable. nih.gov Hydroxamic acids are generally weak acids, with pKa values typically ranging from 8.5 to 9.5. nih.gov The presence of electron-withdrawing groups, such as the fluorinated pyridine ring, increases the acidity (lowering the pKa). nih.gov

Deprotonation under basic conditions yields the hydroxamate anion, which is a powerful nucleophile and an excellent chelating agent for metal ions. nih.govwikipedia.org The hydroxamate group acts as a bidentate O,O'-ligand, forming highly stable five-membered ring complexes with various metal ions, particularly Fe(III) and Zn(II). nih.govacs.orgtaylorandfrancis.com This strong chelating ability is fundamental to the biological activity of many hydroxamic acid derivatives. nih.govtaylorandfrancis.com

| Compound Type | Typical pKa Range | Influence of Substituents on 6-Fluoro-N-hydroxypyridine-2-carboxamide |

|---|---|---|

| Alkyl/Aryl Hydroxamic Acids | 8.5 - 9.5 nih.gov | The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom is expected to increase the acidity, resulting in a pKa value likely at the lower end of or below the typical range. nih.gov |

| This compound | Estimated < 8.5 |

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Core

The pyridine ring's reactivity is heavily influenced by the electronegative nitrogen atom, which makes the ring electron-deficient compared to benzene.

Electrophilic Aromatic Substitution (EAS): The electron deficiency deactivates the pyridine ring towards electrophilic attack. quimicaorganica.orgpearson.com Reactions like nitration or halogenation require harsh conditions. quimicaorganica.org When substitution does occur, it is directed to the C3 and C5 positions (meta to the nitrogen), as the intermediates from attack at these positions are more stable than those from attack at C2, C4, or C6. quimicaorganica.orgaklectures.com The presence of the electron-withdrawing fluoro and carboxamide groups further deactivates the ring, making EAS highly unfavorable.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). stackexchange.comyoutube.com In this compound, the fluorine atom at the C6 position is an excellent leaving group and is in a highly activated position for SNAr. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of fluoro-substituted pyridines in SNAr reactions. nih.gov This makes the C6 position a prime target for functionalization with various nucleophiles (e.g., amines, alkoxides, thiolates). nih.gov

| Substrate | Nucleophile/Solvent | Relative Rate | Reference |

|---|---|---|---|

| 2-Fluoropyridine | NaOEt / EtOH | 320 | nih.gov |

| 2-Chloropyridine | NaOEt / EtOH | 1 | nih.gov |

Radical Processes and Photoreactivity of Related Hydroxamic Acid Derivatives

Hydroxamic acids and related N-hydroxy compounds are known to be photolabile. nih.govresearchgate.net Exposure to UV light can induce homolytic cleavage of the weak N-O bond. acs.org This process is a key step in the photochemistry of these molecules, leading to the formation of highly reactive radical intermediates. nih.gov

For hydroxamic acids, photolysis generates reactive acyl aminoxyl radicals. nih.govresearchgate.net These radicals can engage in various subsequent reactions and are implicated in the biological activities of some hydroxamic acids. researchgate.net Studies on structurally similar compounds like N-hydroxypyridine-2-thione show that UV excitation leads to efficient N-O bond cleavage, forming hydroxyl radicals (•OH) and 2-pyridylthiyl radicals (PyS•). acs.orgnih.gov By analogy, it is expected that this compound could undergo similar photochemical reactions, potentially generating hydroxyl radicals and the corresponding pyridyl-carboxamide radical upon irradiation. This photoreactivity suggests that the compound may be unstable under prolonged exposure to light. nih.gov

Electrochemical Behavior and Oxidative Degradation Mechanisms

The electrochemical properties of this compound are primarily dictated by the hydroxamic acid moiety, which is susceptible to oxidation. researchgate.net Anodic oxidation of hydroxamic acids typically proceeds via electron transfer from the hydroxamic acid group. researchgate.net N-substituted hydroxamic acids have been shown to oxidize into nitroso compounds and carboxylic acids. researchgate.net The oxidation process can involve one or two electrons depending on the specific structure and conditions. researchgate.net

The pyridine ring itself is generally difficult to oxidize due to its high oxidation potential. acs.org Therefore, under electrochemical conditions, the hydroxamic acid functional group would be the most likely site of initial oxidative degradation. The oxidation of the anionic form of related compounds, such as 2-mercaptopyridine (B119420) N-oxide, has been shown to yield a radical species, suggesting a potential pathway for the oxidative degradation of this compound. researchgate.net

Pre Clinical Mechanistic Investigations of Biological Interactions

Mechanisms of Metalloenzyme Inhibition through Metal Chelation

The primary mechanism by which hydroxamic acids inhibit metalloenzymes is through the chelation of the catalytic metal ion in the enzyme's active site. nih.govcore.ac.uk This class of compounds typically acts as bidentate ligands, coordinating with the metal ion (e.g., Zn²⁺, Fe²⁺, Ni²⁺) and displacing a key water molecule involved in the catalytic process. nih.gov This strong binding interaction effectively blocks the enzyme's function. nih.gov

Zinc-dependent enzymes are a major class of metalloenzymes and frequent targets for hydroxamic acid-based inhibitors. core.ac.uk

Ecto-5′-nucleotidase (CD73): This enzyme, which converts AMP to the immunosuppressive molecule adenosine, is a target in cancer therapy. nih.gov While specific inhibition data for 6-Fluoro-N-hydroxypyridine-2-carboxamide is not readily available, nucleotide-based inhibitors with bulky, hydrophobic substituents have shown high affinity for CD73. nih.gov The fluorinated pyridine (B92270) ring of the compound could potentially occupy such pockets within the enzyme's active site.

LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase): LpxC is an essential zinc-dependent enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it a critical target for novel antibiotics. nih.govnih.govfrontiersin.org Hydroxamate-based inhibitors are known to act by binding the catalytic Zn²⁺ ion. nih.gov The development of LpxC inhibitors has been a significant area of research, though challenges related to cardiovascular toxicity in some hydroxamate-based compounds have been noted. nih.gov The specific structure of this compound would be crucial in determining its efficacy and selectivity for LpxC. frontiersin.org

The chelation properties of the hydroxamic acid moiety also extend to iron-containing enzymes.

Peptide Deformylase (PDF): Essential for bacterial protein synthesis, PDF is a metalloenzyme that is a promising target for new antibacterial agents. nih.govnih.gov The majority of potent PDF inhibitors are pseudopeptide hydroxamic acids, which chelate the active site metal ion. nih.gov The N-hydroxypyridine-2-carboxamide structure can be considered a pharmacophore capable of this metal chelation. nih.gov

5-Lipoxygenase (5-LOX): This non-heme iron-containing enzyme is involved in the biosynthesis of leukotrienes, which are mediators in inflammatory diseases. nih.govcore.ac.uk Simple molecules containing a hydroxamic acid group have been demonstrated to inhibit 5-LOX, blocking leukotriene production. core.ac.uk

Urease is a nickel-dependent metalloenzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy for treating peptic ulcers and other related conditions. nih.gov Hydroxamic acids, including the prescription drug Acetohydroxamic acid, are well-established urease inhibitors that function by complexing the nickel ions in the enzyme's active site. nih.gov The conversion of the carboxylic acid group in other inhibitors (like fluoroquinolones) to a hydroxamic acid has been shown to yield effective urease inhibitors. nih.gov

Modulatory Effects on Other Enzyme Families (e.g., Histone Deacetylases, RNA Polymerases from related scaffolds)

Beyond classic metalloenzymes, scaffolds related to this compound have shown activity against other important enzyme classes.

Histone Deacetylases (HDACs): HDACs, which are often zinc-dependent, are major targets in cancer therapy. nih.gov Hydroxamic acid-based compounds are among the most potent classes of HDAC inhibitors (HDACis). turkjps.org Fluorination has been employed as a strategy to enhance either the potency or the selectivity of benzohydroxamate-based HDAC inhibitors. nih.gov

RNA Polymerases: A related compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir), is known to be an inhibitor of RNA polymerase, with potent activity against various RNA viruses. nih.gov This indicates that the fluorinated carboxamide scaffold can be adapted to target non-metalloenzymes as well.

Structure-Activity Relationship (SAR) Studies of Fluorinated Hydroxamic Acid and Carboxamide Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For fluorinated hydroxamic acid and carboxamide scaffolds, several key principles have been established.

For hydroxamic acid-based HDAC inhibitors, SAR studies have shown that modifying the "linker" region between the metal-binding hydroxamic acid and a surface-recognition "cap" group is critical. nih.gov The length and composition of this linker can dramatically affect activity. nih.gov Furthermore, the attachment of a hydrophobic group can lead to an increase in activity. turkjps.org

In studies of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the position and electronic nature of substituents on the phenyl ring significantly impact activity. nih.gov For quinazolinone-2-carboxamide derivatives, a dramatic improvement in antimalarial potency was observed when a fluorine atom was replaced with a hydrogen, highlighting the sensitive and sometimes unpredictable role of halogen substitution. acs.org

| Scaffold Modification | Effect on Activity | Enzyme Target Example |

| Hydroxamic Acid | ||

| Replacement of -OH with other H-bond donor | Decrease in activity | HDAC turkjps.org |

| Extension of methylene (B1212753) linker (n=5 to 6) | Loss of activity | HDAC6 nih.gov |

| Extension of methylene linker (n=6 to 7) | Restoration of activity | HDAC6 nih.gov |

| Fluorinated Carboxamide | ||

| Replacement of R⁴=F with R⁴=H | 95-fold potency increase | P. falciparum acs.org |

| Introduction of -OCH₃ group | Increased inhibitory potential | Urease nih.gov |

Role of Fluorine Substitution in Modulating Biological Activity and Selectivity

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to fine-tune a molecule's properties. researchgate.netnih.gov The introduction of fluorine can lead to improved activity, chemical stability, and pharmacokinetic profiles. researchgate.netresearchgate.net

Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, such as the hydroxamic acid, which can influence its metal-chelating ability and binding affinity. In the context of a pyridine ring, fluorination generally makes the ring less basic and more susceptible to nucleophilic aromatic substitution (SNAr), a property that can be useful in synthesis. acs.orgnih.gov

Fluorine can also participate in non-covalent interactions, such as weak hydrogen bonds or halogen bonds, with enzyme residues. nih.gov For example, in one fluorinated HDAC6 inhibitor, a possible contact between the fluorine atom and a histidine residue was observed, potentially contributing to its binding. nih.gov The position of the fluorine atom is critical; studies on 3,5-disubstituted pyridines show that fluorination with certain reagents occurs with exclusive selectivity for the position adjacent to the nitrogen atom. acs.org This selective placement allows for precise modulation of the molecule's interaction with its target. The presence of fluorine has been shown to enhance either the potency or the isoform selectivity of HDAC inhibitors. nih.govnih.gov

Emerging Research Directions and Applications in Chemical Science

Development as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules that are utilized to study and manipulate biological systems. nih.gov For a molecule to function as an effective chemical probe, it should exhibit high potency and selectivity towards its biological target. eubopen.org The N-hydroxypyridine-2-carboxamide scaffold is a key feature in a number of molecules designed as inhibitors of metalloenzymes, where the hydroxamic acid moiety can chelate to the metal ion in the active site. nih.gov

The fluorine atom in 6-Fluoro-N-hydroxypyridine-2-carboxamide can be a valuable asset in the development of chemical probes. The introduction of fluorine can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. Furthermore, the fluorine atom can serve as a useful probe for nuclear magnetic resonance (NMR) spectroscopy studies, allowing for the investigation of the molecule's binding to its target protein.

Future research in this area could focus on attaching fluorescent dyes or other reporter groups to the this compound scaffold to create more sophisticated chemical probes. These probes could be used to visualize and track biological processes in real-time, providing valuable insights into the complex workings of living systems.

Integration into Rational Drug Design Frameworks (e.g., scaffold hopping, lead optimization)

Rational drug design aims to develop new medications based on a deep understanding of the biological targets they are intended to interact with. This compound and its derivatives are promising candidates for integration into such design frameworks, particularly in the areas of scaffold hopping and lead optimization.

Scaffold hopping is a computational technique used in drug discovery to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. nih.govmdpi.com The pyridine (B92270) carboxamide scaffold of this compound can serve as a starting point for scaffold hopping exercises to discover new classes of inhibitors for various enzymes. nih.govdovepress.com For instance, researchers have successfully employed scaffold hopping from a known drug candidate to develop novel compounds with potent activity against Mycobacterium tuberculosis. nih.gov

Lead optimization is the process of refining a promising lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. nih.govscienceopen.com The this compound structure offers several avenues for chemical modification to optimize these properties. For example, the fluorine substituent can be moved to different positions on the pyridine ring to fine-tune the electronic properties and binding interactions of the molecule. sigmaaldrich.com Additionally, the carboxamide and hydroxamic acid groups can be modified to enhance target engagement and improve drug-like properties.

A summary of potential modifications for lead optimization is presented in the table below:

| Modification Site | Potential Modification | Desired Outcome |

| Pyridine Ring | Altering the position of the fluorine atom | Improved binding affinity and selectivity |

| Introducing other substituents | Enhanced potency and pharmacokinetic properties | |

| Carboxamide Linker | Replacing with other functional groups | Modified solubility and metabolic stability |

| Hydroxamic Acid | Isosteric replacements | Improved oral bioavailability and reduced toxicity |

Chemo-Enzymatic Synthesis and Biocatalytic Transformations

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to create complex molecules with high efficiency and selectivity. researchgate.net This approach is particularly valuable for the synthesis of chiral compounds and for carrying out reactions under mild conditions.

The synthesis of this compound and its derivatives could potentially benefit from the application of chemo-enzymatic strategies. For instance, enzymes such as lipases or proteases could be employed for the regioselective acylation of a precursor molecule, leading to the desired product with high purity. researchgate.net

Biocatalytic transformations, which utilize whole cells or isolated enzymes to carry out chemical reactions, also hold promise for the synthesis of this compound. The use of biocatalysts can offer a more environmentally friendly and sustainable alternative to traditional chemical synthesis methods.

Non-Biological Applications of Hydroxamic Acid Derivatives

The utility of hydroxamic acid derivatives extends beyond the realm of biology. Their strong metal-chelating properties make them valuable in materials science and environmental chemistry. nih.govacs.org

Hydroxamic acids are known to form stable complexes with a variety of transition metal ions, including iron(III), zinc(II), and copper(II). nih.govacs.orgnih.gov This property can be exploited in materials science for the development of novel materials with interesting magnetic, optical, or catalytic properties. The fluorine atom in this compound could further influence the properties of the resulting metal complexes.

| Metal Ion | Potential Application of the Complex |

| Iron(III) | Magnetic materials, catalysts |

| Zinc(II) | Luminescent materials, sensors |

| Copper(II) | Antifouling coatings, electrocatalysts |

The ability of hydroxamic acids to bind to heavy metal ions makes them promising candidates for applications in environmental remediation. nih.govresearchgate.net They can be used to remove toxic heavy metals from contaminated water or soil. For example, polymers bearing hydroxamic acid side chains have been shown to be effective in sequestering iron(III). nih.gov Similarly, this compound or polymers derived from it could potentially be used for the chelation of heavy metals like lead, mercury, and cadmium from the environment. Hydroxamic acids have also been investigated as corrosion inhibitors for mild steel in acidic environments, where they form a protective chelating complex with metal ions on the surface. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Fluoro-N-hydroxypyridine-2-carboxamide for high yield and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions (e.g., temperature, solvent, catalyst). For pyridine-carboxamide derivatives, refluxing in aprotic solvents like 1,4-dioxane at 120°C with stoichiometric control of reagents (e.g., acyl chlorides and amines) can improve yields . Purification via recrystallization (chloroform/methanol) or column chromatography is recommended to achieve >95% purity, as validated by HPLC .

Q. What experimental strategies are used to assess solubility and stability of this compound in aqueous and organic matrices?

- Methodological Answer : Solubility profiling involves shake-flask methods in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol). Stability studies use accelerated degradation tests under thermal (40–80°C) and photolytic conditions, with LC-MS monitoring for decomposition products . For hygroscopic compounds, dynamic vapor sorption (DVS) analysis is critical .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : , , and IR spectroscopy to verify functional groups (e.g., hydroxamic acid –OH at ~3300 cm) .

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns .

- Mass Analysis : High-resolution MS (ESI+) for molecular ion validation .

Q. How is the biological activity of this compound screened in early-stage drug discovery?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC) and cell-based models (e.g., cancer cell lines). Fluorine substitution often enhances bioavailability, requiring metabolic stability tests in liver microsomes .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect complicates X-ray diffraction due to anisotropic scattering. Use single-crystal X-ray diffraction with SHELXL for refinement, applying TWIN/BASF commands for twinned crystals . Hydrogen-bonding networks involving the hydroxamic acid group require high-resolution (<1.0 Å) data for accurate modeling .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorinated pyridine core’s role in target binding?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., Cl, CH) at the 6-fluoro position. Use molecular docking (AutoDock Vina) and MD simulations to compare binding affinities to targets (e.g., metalloenzymes). Validate with SPR or ITC to quantify ΔG values .

Q. What in silico approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular dynamics (GROMACS) simulate membrane permeation, while QSAR models correlate fluorine position with metabolic clearance .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.